2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

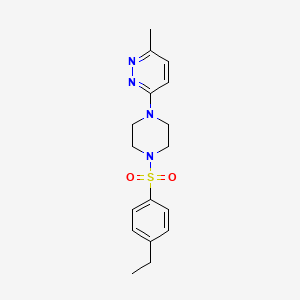

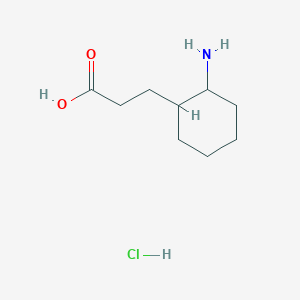

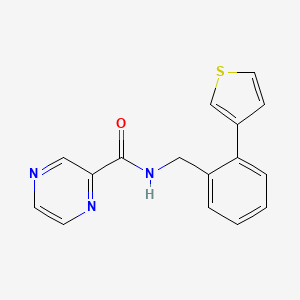

“2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride” is a chemical compound with the CAS Number: 2174002-27-6 . It is stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14FNO2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h7,9H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 231.72 . It is stored at room temperature and comes in the form of a powder .Applications De Recherche Scientifique

Synthesis and Derivative Formation The synthesis of sulfonyl fluorides and their derivatives has been extensively researched due to their wide-ranging applications in chemistry and biology. One significant study involves the synthesis of fluorine-containing β-sultones, derivatives of 2,2,2-trifluoroethanesulfonic acid, including its piperidide derivative, highlighting the chemical versatility of sulfonyl fluoride compounds in creating a variety of derivatives (Eleev, Sokol'skii, & Knunyants, 1978). This foundational work underpins the chemical synthesis and functionalization aspects of compounds similar to 2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride.

Enzyme Inhibition and Active Site Probing Spin-labeled sulfonyl fluorides, which include six-membered piperidinyl nitroxide rings, have been synthesized and demonstrated to inhibit enzymes, showcasing their potential as enzyme inhibitors and active site probes (Wong, Quiggle, Triplett, & Berliner, 1974). These compounds' ability to interact with enzyme active sites underlines their importance in biochemical research, particularly for understanding enzyme function and designing enzyme inhibitors.

Development of Antiarrhythmic Drugs The synthesis and study of new piperid-4-ylethane derivatives with antiarrhythmic activity highlight the potential medical applications of sulfonyl fluoride derivatives. One compound, identified for clinical trials, underscores the role of these compounds in drug discovery, particularly in developing new class III antiarrhythmic drugs (Glushkov et al., 2011).

Fluoroalkylidene Analogues Synthesis The modified Julia reaction has been used to synthesize fluoroaminosulfones derived from piperidine, offering a straightforward approach to creating fluorinated biomolecules. This method facilitates the production of diverse fluorinated compounds, including potential enzyme inhibitors, demonstrating the chemical utility of sulfonyl fluoride derivatives in creating biologically relevant molecules (Prunier et al., 2013).

Safety and Hazards

Orientations Futures

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . Therefore, the study and application of fluorinated compounds like “2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride” may continue to be a significant area of research in the future.

Propriétés

IUPAC Name |

2-piperidin-3-ylethanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)5-3-7-2-1-4-9-6-7;/h7,9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOLYTYXEHYSEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCS(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2981234.png)

![2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2981235.png)

![4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2981237.png)

![4-Phenyl-1-prop-2-enoyl-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine-4-carboxamide](/img/structure/B2981239.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981244.png)